molecular formula C21H22N2O3 B1163166 爱施托宁E CAS No. 1188932-15-1

爱施托宁E

货号: B1163166
CAS 编号: 1188932-15-1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alstoyunine E is a useful research compound. Its molecular formula is C21H22N2O3. The purity is usually 95%.
BenchChem offers high-quality Alstoyunine E suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alstoyunine E including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Alstoyunine E, a chemical compound with the molecular formula C21H22N2O3 , primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain.

Mode of Action

Alstoyunine E interacts with COX-2 by selectively inhibiting its activity . This inhibition leads to a decrease in the production of prostanoids, thereby reducing inflammation and pain.

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.

Result of Action

The primary result of Alstoyunine E’s action is the reduction of inflammation and pain . By selectively inhibiting COX-2, it decreases the production of prostanoids, leading to reduced inflammation and pain. Alstoyunine E has also shown weak cytotoxicity against the human myeloid leukemia HL-60 .

Action Environment

The action of Alstoyunine E can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability might be affected by the solvent environment . .

生化分析

Biochemical Properties

Alstoyunine E plays a crucial role in biochemical reactions, primarily through its selective inhibition of COX-2 (>75%) . This inhibition is significant because COX-2 is an enzyme involved in the inflammatory response. By inhibiting COX-2, Alstoyunine E can potentially reduce inflammation and pain. Additionally, Alstoyunine E interacts with various biomolecules, including proteins and enzymes, to exert its effects. The nature of these interactions involves binding to the active site of COX-2, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins .

Cellular Effects

Alstoyunine E has been shown to influence various cellular processes. It exhibits weak cytotoxicity against human myeloid leukemia HL-60 and hepatocellular carcinoma SMMC-7721 cell lines . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Alstoyunine E’s inhibition of COX-2 can lead to decreased production of pro-inflammatory mediators, thereby modulating the inflammatory response at the cellular level .

Molecular Mechanism

The molecular mechanism of Alstoyunine E involves its selective inhibition of COX-2. This inhibition occurs through binding interactions with the enzyme’s active site, which prevents the conversion of arachidonic acid to prostaglandins . Additionally, Alstoyunine E may influence gene expression by modulating transcription factors involved in the inflammatory response. This dual mechanism of enzyme inhibition and gene expression modulation underscores the compound’s potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alstoyunine E have been observed to change over time. The compound exhibits stability when stored at -20°C for up to three years in powder form and at -80°C for up to one year in solution . Long-term studies have shown that Alstoyunine E maintains its inhibitory effects on COX-2 over extended periods, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of Alstoyunine E vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 without causing significant adverse effects . At higher doses, Alstoyunine E may exhibit toxic effects, including systemic and developmental toxicities . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

Alstoyunine E is involved in metabolic pathways related to the inflammatory response. It interacts with enzymes such as COX-2, which play a pivotal role in the conversion of arachidonic acid to prostaglandins . By inhibiting COX-2, Alstoyunine E can alter metabolic flux and reduce the levels of pro-inflammatory metabolites. This modulation of metabolic pathways underscores the compound’s potential as an anti-inflammatory agent .

Transport and Distribution

Within cells and tissues, Alstoyunine E is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its effects. The distribution of Alstoyunine E within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites .

Subcellular Localization

Alstoyunine E’s subcellular localization is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with its target enzymes and proteins. The precise localization of Alstoyunine E is essential for its activity and function, as it ensures that the compound exerts its effects at the intended sites .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Alstoyunine E involves the condensation of two key starting materials, 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone, followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "2,4-dihydroxyacetophenone", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone in methanol.", "Step 2: Add sodium hydroxide to the mixture and stir for 1 hour at room temperature.", "Step 3: Acidify the mixture with hydrochloric acid to pH 2-3.", "Step 4: Extract the mixture with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain a crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system.", "Step 8: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS 编号

1188932-15-1

分子式

C21H22N2O3

外观

Powder

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。